4-(5-Iodopyrimidin-4-YL)morpholine
Overview
Description
“4-(5-Iodopyrimidin-4-YL)morpholine” is a chemical compound with the molecular formula C8H10IN3O and a molecular weight of 291.09 . It is a heterocyclic compound that contains a morpholine ring .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 4-chloro-5-iodopyrimidine, morpholine, and cesium carbonate in N,N-dimethyl-formamide at 90℃ . The reaction mixture is then filtered, and the filtrate is concentrated and dried under high vacuum to yield the title compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a pyrimidine ring via a carbon atom . The pyrimidine ring contains an iodine atom .Scientific Research Applications
Chemical Synthesis and Modification
The chemical structure of 4-(5-Iodopyrimidin-4-YL)morpholine allows it to undergo various chemical reactions, resulting in derivatives with potential applications in different fields. For instance, pyrimidone derivatives can be used to obtain iodonium-ylides, which, through thermal rearrangement, produce 5-iodo-4-phenoxy-pyrimidin-6(1H)-ones. Such derivatives have potential applications in chemical synthesis and pharmaceuticals (Habib & Kappe, 1984).
DNA Repair and Cancer Research
Compounds structurally related to this compound, such as chromen-4-one derivatives, have been found to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair processes. This inhibition is potentially significant for enhancing the effectiveness of cancer treatments, as inhibiting DNA repair in cancer cells can make them more susceptible to radiation and chemotherapy (Cano et al., 2010).
Antibacterial and Antifungal Applications
Derivatives of this compound have been evaluated for their antibacterial properties. For instance, thiazolo[4,5-d]pyrimidines, which can be synthesized from compounds structurally related to this compound, showed promise in antibacterial evaluations (Rahimizadeh et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Dipyrimido[4,5-b:5,4-e][1,4] thiazines, which can be derived from compounds related to this compound, have shown enzyme inhibitory activities. Specifically, these compounds have been evaluated for their ability to inhibit soybean 15-lipoxygenase, an enzyme linked to inflammatory and allergic reactions, and some have exhibited promising results (Karimian et al., 2015).
Antimicrobial Applications
Novel derivatives containing 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines have been synthesized and shown to possess significant antimicrobial activity against different bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds was observed to enhance their antimicrobial efficacy (Desai et al., 2016).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-(5-iodopyrimidin-4-yl)morpholine, have been reported to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives may exert their effects by inhibiting protein kinases . This inhibition could potentially disrupt the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it can be inferred that it may affect pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Based on its potential role as a protein kinase inhibitor, it can be inferred that it may lead to changes in cell growth and metabolism .
Properties
IUPAC Name |
4-(5-iodopyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3O/c9-7-5-10-6-11-8(7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLVSHQQDLYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734878 | |
Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356055-09-8 | |
Record name | 4-(5-Iodopyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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